Hydrazine hydrate
Overview
Description
Hydrazine hydrate, with the chemical formula N₂H₄·H₂O, is a colorless liquid that is highly soluble in water and has a strong ammonia-like odor. It is widely used in various industrial applications due to its strong reducing properties and ability to form stable complexes with many metal ions . This compound is known for its versatility and is utilized in fields ranging from aerospace to pharmaceuticals.
Mechanism of Action
Target of Action
Hydrazine hydrate primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone , a process that is similar to imine formation . This reaction is a key step in the Wolff-Kishner reduction , a method used to convert carbonyl groups to methylene groups .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the conversion of carbonyl compounds to hydrazones . This process is a key step in the Wolff-Kishner reduction, which is used to convert aldehydes and ketones to alkanes . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Pharmacokinetics
It is known that this compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce many functional groups , such as carbonyl compounds, alkenes, alkynes . It is also used in the production of foams and polymer materials, where its decomposition generates gases that create a cellular structure within the material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in marine engineering, this compound has been used as a high-efficiency corrosion inhibitor . The efficiency of this corrosion inhibition increases with the concentration of this compound . Additionally, the volatility of this compound can lead to its rapid evaporation, which can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Hydrazine hydrate is a highly reactive base and reducing agent . It participates in a variety of biochemical reactions, particularly in the synthesis of hydrazones, quinazolines, and Schiff bases . The reactivity of this compound allows it to interact with various biomolecules, including enzymes and proteins. For instance, it reacts with carbonyls to form hydrazones, a process that is similar to imine formation .
Cellular Effects
Exposure to this compound can have significant effects on various types of cells and cellular processes . It can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . It has been reported to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury . Moreover, this compound is toxic if swallowed and may cause digestive tract burns, central nervous system effects, and methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carbonyls to form hydrazones, which can then be further converted to the corresponding alkane by reaction with base and heat .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For instance, the reaction of acetone with hydrazine free base and HCl salts has been investigated, and conditions were developed for quantitative and fast conversion to acetone azine .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Acute toxic exposures to hydrazine and its derivatives are rare, and data are largely based on animal studies . Neurologic presentations can vary based on exposure compound and dose .
Transport and Distribution
The presence of water in this compound helps to reduce its reactivity and volatility, making it safer to handle and store . This stability also allows for easier transportation and distribution of this compound compared to pure hydrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine hydrate can be synthesized through several methodsThis process involves the oxidation of ammonia using sodium hypochlorite, followed by the hydrolysis of the resulting chloramine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically employs the Olin-Raschig process, the Bayer ketazine process, and the peroxide process. In the Olin-Raschig process, ammonia is oxidized using sodium hypochlorite, while the Bayer ketazine process involves the reaction of ammonia with hydrogen peroxide and butanone in the presence of a catalyst to form methyl ethyl azine, which is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Hydrazine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nitrogen gas and water.
Substitution: this compound reacts with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The Wolff-Kishner reduction typically uses this compound in the presence of a strong base like potassium hydroxide.
Substitution: Reactions with carbonyl compounds often occur under mild conditions with this compound as the nucleophile.
Major Products:
Oxidation: Produces nitrogen gas and water.
Reduction: Produces methylene groups from carbonyl compounds.
Substitution: Produces hydrazones from carbonyl compounds.
Scientific Research Applications
Hydrazine hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hydrazine: A related compound with the formula N₂H₄, used similarly as a reducing agent and in rocket propellants.
Hydroxylamine: Another reducing agent with the formula NH₂OH, used in similar applications but with different reactivity and stability profiles.
Uniqueness of Hydrazine Hydrate: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where aqueous solutions are required, such as in boiler feedwater treatment and certain pharmaceutical syntheses .
This compound’s versatility and strong reducing properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
hydrazine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7803-57-8, 302-01-2 (Parent) | |
Record name | Hydrazine hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9037240 | |
Record name | Hydrazine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |
Record name | Hydrazine hydrate | |
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CAS No. |
10217-52-4, 7803-57-8 | |
Record name | Hydrazine, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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